1,1-Cyclopropanediacetonitrile
Overview
Description
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is a chemical compound with the molecular formula C7H8N2 . It has a molecular weight of 120.15 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is 1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2 . The canonical SMILES representation is C1CC1(CC#N)CC#N .Physical and Chemical Properties Analysis
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile has a molecular weight of 120.15 g/mol . It has a topological polar surface area of 47.6 Ų and a complexity of 175 . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Microwave Spectrum Analysis
The microwave spectrum of cyclopropane(1,1)dicarbonitrile, a related compound to 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile, has been extensively studied. These studies provide insights into the molecular structure and rotational constants, which are crucial for understanding the physical and chemical properties of these compounds (Pearson, Choplin, Laurie, & Schwartz, 1975).
Photochemical Synthesis
The photochemical synthesis of various cyclopropane derivatives, including those with nitrile substitutions, has been explored. These syntheses often involve the use of photosensitizers and various substrates like tetraarylcyclopropanes (Gollnick, Xiao, & Paulmann, 1990).
Diastereoselective Synthesis
There has been significant research into the diastereoselective synthesis of cyclopropane derivatives. For example, the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using ethyl diazoacetate in a catalyst-free environment demonstrates the potential for creating complex cyclopropane-based structures with high stereocontrol (Maurya et al., 2014).
Synthesis of Methylenecyclopropanes
Research into the synthesis of 1,2-disubstituted methylenecyclopropanes highlights the reactivity and versatility of cyclopropane derivatives in organic synthesis. This includes the exploration of different reaction conditions and substrates for optimized product yield (Jończyk, Kmiotek-Skarżuńska, & Zdrojewski, 1994).
Cyclopropane Ring Studies
The study of cyclopropane rings, including those substituted with nitrile groups, has been a subject of interest due to their potential applications in designing biologically active compounds and understanding their conformational restrictions. This research is crucial for developing new pharmaceuticals and materials (Kazuta, Matsuda, & Shuto, 2002).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound, also known as 2-[1-(cyanomethyl)cyclopropyl]acetonitrile or 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile, is primarily used for research and development purposes .
Mode of Action
It is known that cyclopropane derivatives can interact with alkenes to form cyclopropane structures . This reaction is facilitated by carbenes or carbenoids . The exact interaction of 1,1-Cyclopropanediacetonitrile with its targets, and the resulting changes, require further investigation.
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical reactions, particularly in the formation of cyclopropane structures . The downstream effects of these reactions are diverse and depend on the specific context and environment.
Pharmacokinetics
The safety data sheet indicates that precautions should be taken to avoid inhalation, skin contact, and ingestion . The impact of these properties on the bioavailability of this compound is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the safety data sheet advises against discharging the compound into the environment due to potential harmful effects . .
Properties
IUPAC Name |
2-[1-(cyanomethyl)cyclopropyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFTUDTQFIMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501522 | |
Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20778-47-6 | |
Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Cyanomethyl-cyclopropyl)-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.